1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine
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Overview
Description
1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H24N2 It is a member of the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with appropriate alkylating agents. One common method is the alkylation of pyrrolidine with 3-methylpentan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted pyrrolidines depending on the alkyl halide used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simpler structure.
N-methylpyrrolidine: A methylated derivative of pyrrolidine.
3-methylpyrrolidine: A methyl-substituted pyrrolidine.
Uniqueness
1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylpentan-2-yl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H24N2 |
---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C11H24N2/c1-5-9(2)10(3)12-11-6-7-13(4)8-11/h9-12H,5-8H2,1-4H3 |
InChI Key |
RNHMYNDUWFJIGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1CCN(C1)C |
Origin of Product |
United States |
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